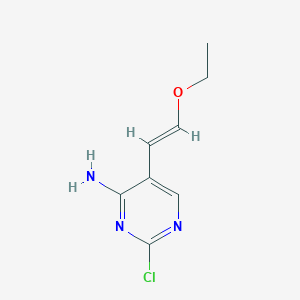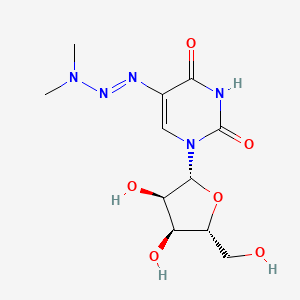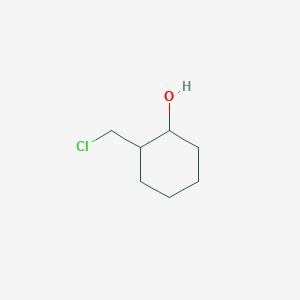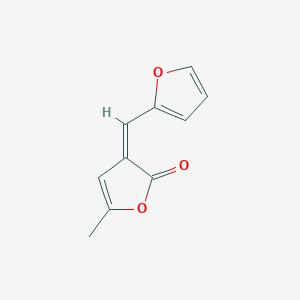![molecular formula C12H10N4 B12916001 2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile CAS No. 53720-73-3](/img/structure/B12916001.png)
2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile is an organic compound characterized by its unique bipyrrole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile typically involves the reaction of bipyrrole with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and various acids or bases can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)diacetonitrile
- 4,4’-Biphenyldiacetonitrile
- Biphenyl-2,2’-diacetonitrile
Comparison: Compared to these similar compounds, 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile is unique due to its bipyrrole structure, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as in the development of novel materials or therapeutic agents.
Propiedades
Número CAS |
53720-73-3 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[5-(cyanomethyl)-1-pyrrol-1-ylpyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-3-4-12(6-8-14)16(11)15-9-1-2-10-15/h1-4,9-10H,5-6H2 |
Clave InChI |
BNIQPUYJDBVWRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)N2C(=CC=C2CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)





![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
